

comprehensive literature review of N-benzylcyclohexanamine

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Compound of Interest

Compound Name: **N-benzylcyclohexanamine**

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N-Benzylcyclohexanamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclohexanamine is a secondary amine that has garnered interest within the scientific community, primarily due to its structural relationship to psychoactive compounds and its identified role as a cutting agent in illicit drug preparations. This in-depth technical guide provides a comprehensive literature review of **N-benzylcyclohexanamine**, focusing on its synthesis, chemical properties, and known biological context. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key chemical pathways to facilitate further investigation and understanding of this compound.

Chemical and Physical Properties

N-benzylcyclohexanamine, also known as N-cyclohexylbenzenemethanamine, is a chemical compound with the molecular formula C₁₃H₁₉N.^[1] It exists as a free base and as a hydrochloride salt, with distinct physical properties. The hydrochloride salt is a neat solid soluble in acetonitrile, chloroform, and methanol.^[2]

Property	Value	Source
IUPAC Name	N-benzylcyclohexanamine	[3]
Molecular Formula	C ₁₃ H ₁₉ N	[3]
Molecular Weight	189.30 g/mol	[3]
CAS Number	4383-25-9	[3]
Appearance	Colorless oil	
Melting Point	149 °C	
Boiling Point	195 °C (at 90 Torr)	
Density	0.97 ± 0.1 g/cm ³ (Predicted)	
pKa	10.05 ± 0.20 (Predicted)	
Solubility	Chloroform (Slightly), Methanol (Slightly)	

Property	Value	Source
IUPAC Name	N-benzylcyclohexanamine;hydrochloride	[2]
Molecular Formula	C ₁₃ H ₁₉ N • HCl	[2]
Molecular Weight	225.8 g/mol	[2]
CAS Number	16350-96-2	[2]
Appearance	Neat solid	[2]
Solubility	Acetonitrile, Chloroform, Methanol	[2]

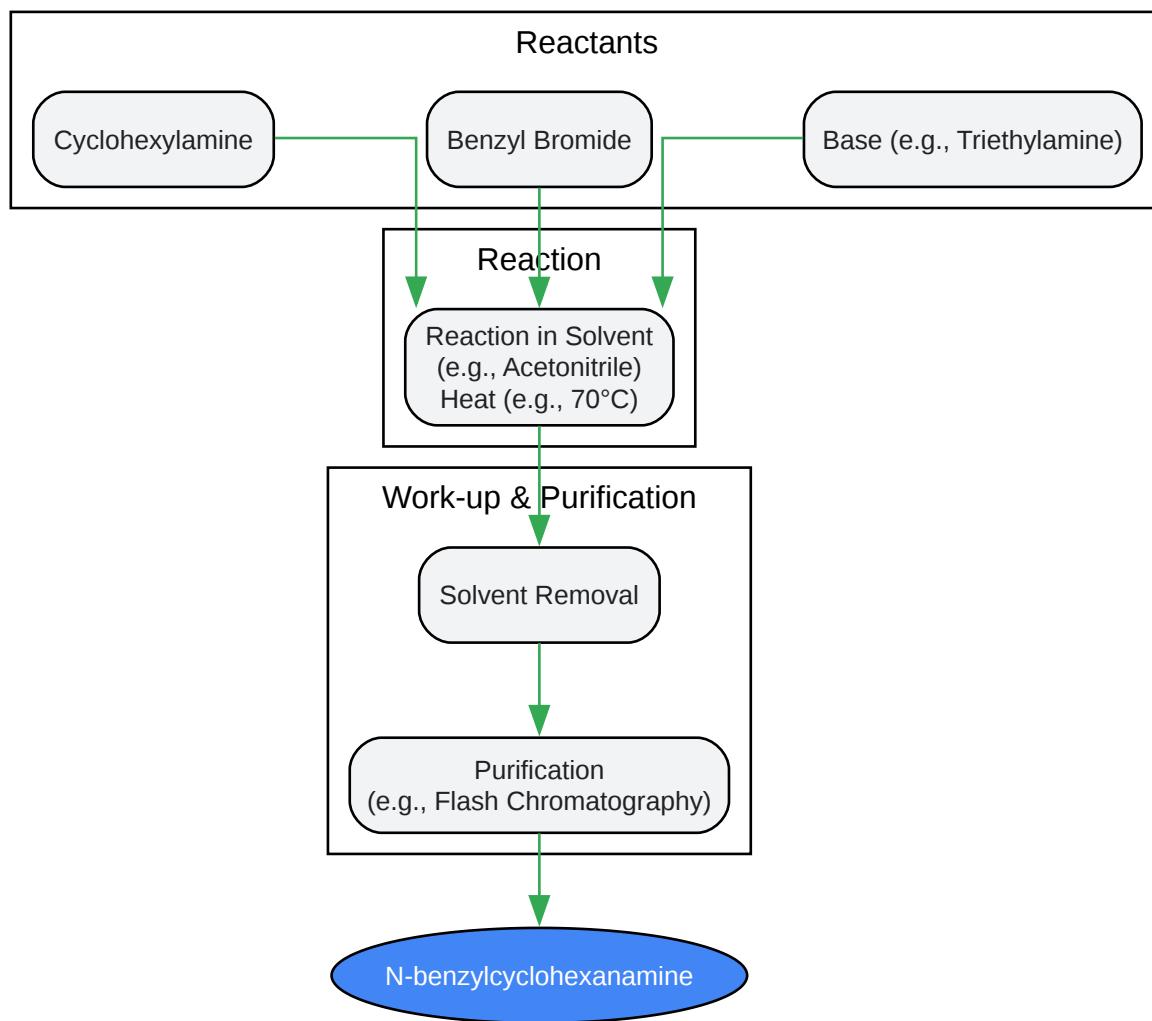
Synthesis of N-benzylcyclohexanamine

Several synthetic routes for the preparation of **N-benzylcyclohexanamine** have been reported, with the most common methods being traditional alkylation and reductive amination.

Traditional Alkylation

This method involves the nucleophilic substitution reaction between cyclohexylamine and a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the acid byproduct.

Traditional Alkylation Workflow



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Traditional Alkylation Workflow

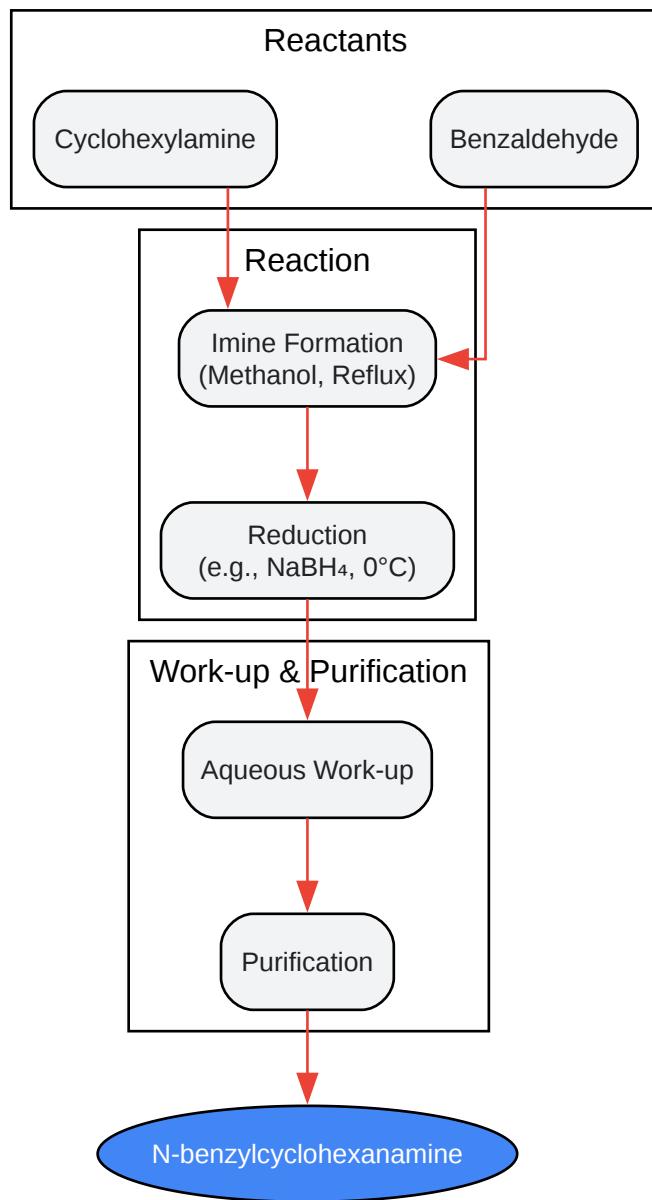
Experimental Protocol: Traditional Alkylation

- Dissolve cyclohexylamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.
- Add benzyl bromide (3.3 mmol) to the solution.
- Stir the reaction mixture at 70°C for 3-5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the acetonitrile under reduced pressure.
- Purify the crude product by flash chromatography to yield **N-benzylcyclohexanamine**.

Reductive Amination

Reductive amination provides an alternative route that avoids the use of benzyl halides. This two-step, one-pot synthesis involves the condensation of cyclohexylamine with benzaldehyde to form an imine intermediate, which is then reduced to the secondary amine. This method has been reported to achieve high yields of up to 95%.

Reductive Amination Workflow

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Experimental Protocol: Reductive Amination

- In a round-bottom flask, combine cyclohexanone and pentylamine in a 1:1.2 molar ratio in 1,2-dichloroethane (DCE).
- Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the stirred solution.

- Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **N-benzylcyclohexanamine**.^[4]

Spectroscopic Data

The structural elucidation of **N-benzylcyclohexanamine** is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for **N-benzylcyclohexanamine** is not readily available in the literature, data from the closely related chiral tertiary dibenzylamine, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, provides valuable insights into the expected chemical shifts.^[1]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the benzyl group. The protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl and cyclohexyl groups. For the related (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the carbons bonded to the nitrogen atom appear at δ (ppm) = 57.38, 57.28 (CH-N), and 50.21 (CH₂-N).^[1]

Assignment	^1H NMR Chemical Shift (δ ppm) (Predicted)	^{13}C NMR Chemical Shift (δ ppm) (Predicted)
Aromatic C-H	7.2-7.4 (m)	127-140
Benzyl CH_2	~3.8 (s)	~50
Cyclohexyl CH-N	~2.5 (m)	~57
Cyclohexyl CH_2	1.0-2.0 (m)	25-35

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like **N-benzylcyclohexanamine** is characterized by a single N-H stretching absorption in the range of $3350\text{-}3310\text{ cm}^{-1}$.^[5] Other expected peaks include C-H stretching from the aromatic and aliphatic groups, and C-N stretching vibrations. For a related compound, C-N stretching vibrations for the alkyl-amine and benzylamine were observed at 1261 and 1026 cm^{-1} , and 1371 cm^{-1} , respectively.^[1]

Vibrational Mode	Expected Wavenumber (cm^{-1})
N-H Stretch (secondary amine)	3350-3310
C-H Stretch (aromatic)	3100-3000
C-H Stretch (aliphatic)	3000-2850
C-N Stretch (aliphatic amine)	1250-1020
N-H Wag	910-665

Mass Spectrometry (MS)

In mass spectrometry, **N-benzylcyclohexanamine** is expected to undergo fragmentation patterns typical for secondary amines. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.^[6] A common fragmentation for benzyl-containing compounds is the formation

of the stable tropylum ion (m/z 91).[7] The molecular ion peak for a monoamine will have an odd m/z value.[6]

Biological Activity and Signaling Pathways

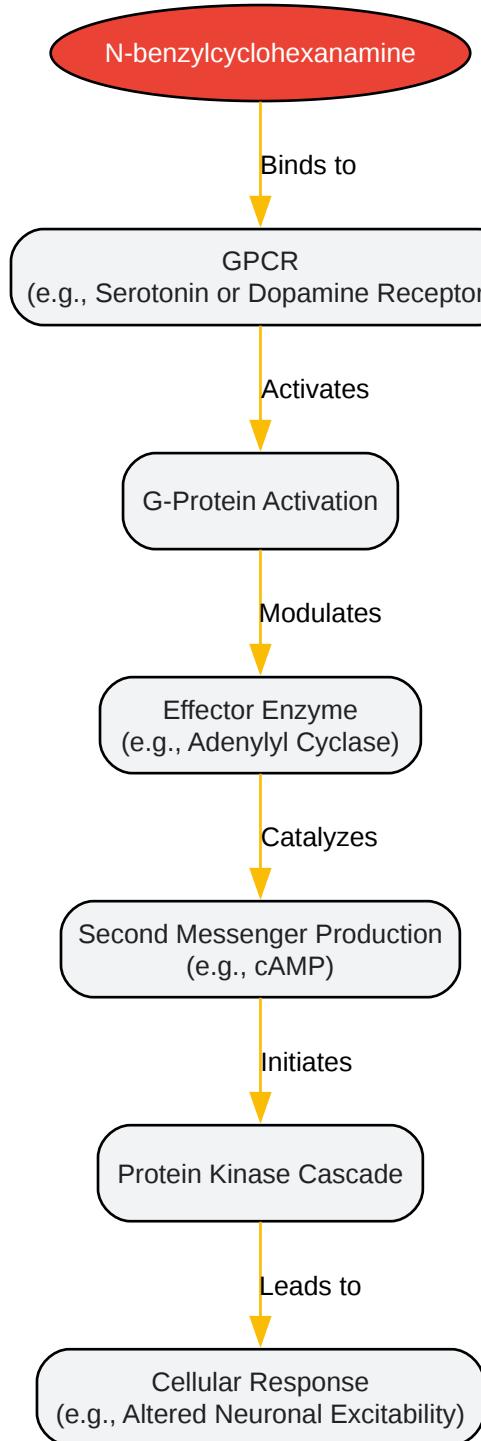
The biological activity of **N-benzylcyclohexanamine** is not well-characterized in the scientific literature. Its primary documented role is as a cutting agent in illicit samples of 3,4-methylenedioxymethamphetamine (MDMA).[2] This suggests it may possess some psychoactive properties or physical characteristics that mimic those of MDMA.

Due to its structural similarity to other psychoactive amines, it is hypothesized that **N-benzylcyclohexanamine** may interact with neurotransmitter systems in the central nervous system.[8] However, specific studies on its binding affinity for neurotransmitter receptors or its effects on signaling pathways are currently lacking. Molecular docking simulations of related cyclohexylamine derivatives have suggested potential interactions with enzymes like butyrylcholinesterase.[8]

The metabolism of N-benzyl-tert-butylamine, a structurally related compound, has been studied *in vitro*, with metabolites including the corresponding nitrone and benzaldehyde.[9] It is plausible that **N-benzylcyclohexanamine** undergoes similar metabolic transformations.

Given the limited direct data, the following diagram represents a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for many psychoactive amines. This is a speculative pathway based on the compound's structure and its presence in illicit substances known to target such receptors.

Hypothetical Signaling Pathway Interaction

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Conclusion

N-benzylcyclohexanamine is a readily synthesizable secondary amine with well-defined chemical and physical properties. While its primary documented role is as an adulterant in illicit drugs, its structural features suggest potential for biological activity. This technical guide has summarized the current knowledge on its synthesis and characterization, providing detailed protocols and data to aid future research. The significant gap in the understanding of its pharmacology, toxicology, and specific interactions with biological signaling pathways highlights a clear need for further investigation. The information and methodologies presented herein provide a solid foundation for researchers to explore the potential applications and biological effects of this intriguing molecule.

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